molecular formula C22H19N3O4 B2603992 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid CAS No. 2137506-27-3

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid

Cat. No. B2603992
CAS RN: 2137506-27-3
M. Wt: 389.411
InChI Key: KRPAHTMUKNZFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid, also known as Fmoc-PPA, is a chemical compound that is widely used in scientific research. It is a derivative of pyridazine and is commonly used as a building block for the synthesis of peptides and other organic molecules. This compound has gained significant attention in the field of biochemistry due to its unique properties and potential applications.

Scientific Research Applications

Peptide Synthesis

EN300-755426: contains the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a temporary protection for amino groups during the synthesis process, allowing for the sequential addition of amino acids without unwanted side reactions.

Drug Design and Development

The presence of a pyridazinyl moiety suggests that EN300-755426 could be explored in drug design, particularly as a scaffold for creating molecules with potential pharmacological activities. Pyridazine derivatives are known for their wide range of biological activities, including anti-inflammatory and anticancer properties .

Material Science

Compounds like EN300-755426 can be used in material science research, particularly in the development of novel organic materials with specific electronic or photonic properties. The fluorenyl group can contribute to the thermal stability and rigidity of materials .

Bioconjugation

The carboxylic acid functional group in EN300-755426 allows for bioconjugation with various biomolecules. This can be utilized in creating targeted drug delivery systems or in the development of diagnostic tools .

Fluorescent Probes

Fluorenyl derivatives are often used in the synthesis of fluorescent probes for biological imaging. The structure of EN300-755426 could be modified to create probes that help visualize cellular processes or for the detection of specific biomarkers .

Enzyme Inhibition Studies

Given the structural complexity of EN300-755426 , it could be used in enzyme inhibition studies to understand the interaction between small molecules and enzymes. This can provide insights into enzyme function and aid in the development of new inhibitors .

Chemical Synthesis

The compound can serve as an intermediate in organic synthesis, potentially leading to the creation of a variety of complex molecules. Its reactive sites make it a versatile building block for further chemical transformations .

Analytical Chemistry

In analytical chemistry, EN300-755426 could be used as a standard or reagent in chromatographic methods to help identify or quantify substances within a mixture, leveraging its unique chemical properties .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21(27)20(11-14-9-10-23-24-12-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPAHTMUKNZFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=NC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid

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